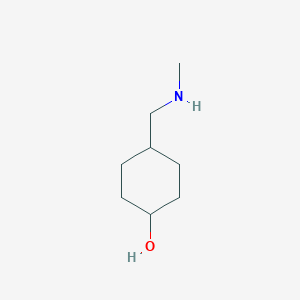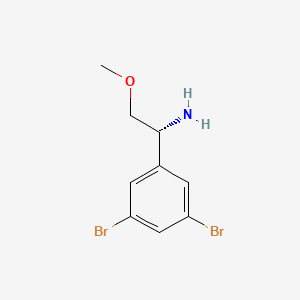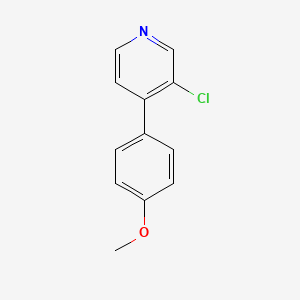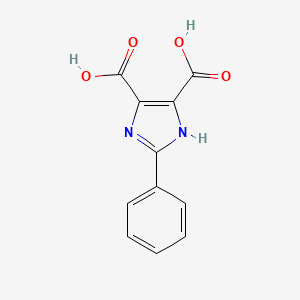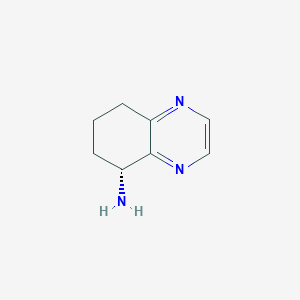
(R)-5,6,7,8-Tetrahydroquinoxalin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5,6,7,8-Tetrahydroquinoxalin-5-amine is a chiral organic compound with a quinoxaline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6,7,8-Tetrahydroquinoxalin-5-amine typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of ®-5,6,7,8-Tetrahydroquinoxalin-5-amine may involve large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions are optimized to maximize yield and enantiomeric purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-5,6,7,8-Tetrahydroquinoxalin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-5,6,7,8-Tetrahydroquinoxalin-5-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural similarity to biologically active molecules allows it to be used in the design of new drugs and probes.
Medicine
In medicinal chemistry, ®-5,6,7,8-Tetrahydroquinoxalin-5-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ®-5,6,7,8-Tetrahydroquinoxalin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, which lacks the tetrahydro and amine groups.
Tetrahydroquinoxaline: A fully saturated derivative without the amine group.
5,6,7,8-Tetrahydroquinoxaline-5-carboxylic acid: A similar compound with a carboxylic acid group instead of an amine.
Uniqueness
®-5,6,7,8-Tetrahydroquinoxalin-5-amine is unique due to its chiral nature and the presence of both the tetrahydro and amine groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a potential therapeutic agent.
Eigenschaften
CAS-Nummer |
911824-59-4 |
|---|---|
Molekularformel |
C8H11N3 |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(5R)-5,6,7,8-tetrahydroquinoxalin-5-amine |
InChI |
InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2/t6-/m1/s1 |
InChI-Schlüssel |
ABSBOMCIPXOKJL-ZCFIWIBFSA-N |
Isomerische SMILES |
C1C[C@H](C2=NC=CN=C2C1)N |
Kanonische SMILES |
C1CC(C2=NC=CN=C2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


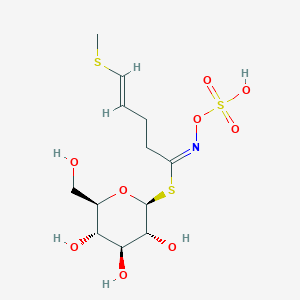
![1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile](/img/structure/B12950442.png)
![7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12950444.png)

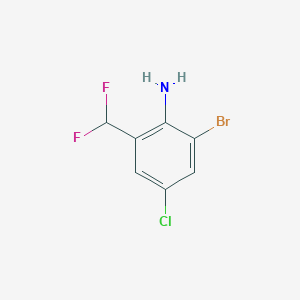
![4-Methylpyrazolo[1,5-a]pyridine](/img/structure/B12950476.png)
